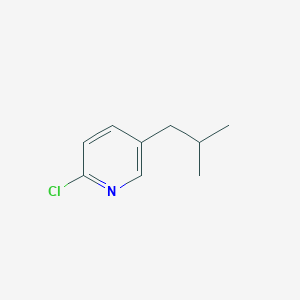
2-Chloro-5-isobutylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-isobutylpyridine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of a chlorine atom at the second position and an isobutyl group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-isobutylpyridine can be achieved through several methods. One common approach involves the chlorination of 5-isobutylpyridine. This can be done using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-chloro-5-bromopyridine is reacted with isobutylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards.
化学反应分析
Types of Reactions
2-Chloro-5-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: 2-Amino-5-isobutylpyridine, 2-Thio-5-isobutylpyridine.
Oxidation: this compound-3-carboxylic acid.
Reduction: 2-Chloro-5-isobutylpiperidine.
科学研究应用
2-Chloro-5-isobutylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Chloro-5-isobutylpyridine involves its interaction with specific molecular targets. The chlorine atom and the isobutyl group contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Chloro-5-methylpyridine
- 2-Chloro-5-ethylpyridine
- 2-Chloro-5-propylpyridine
Uniqueness
2-Chloro-5-isobutylpyridine is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC 名称 |
2-chloro-5-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)5-8-3-4-9(10)11-6-8/h3-4,6-7H,5H2,1-2H3 |
InChI 键 |
GBGMDKYYOVLPGT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CN=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


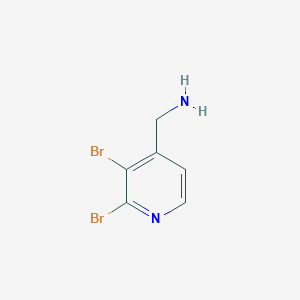
![2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)
![8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667088.png)
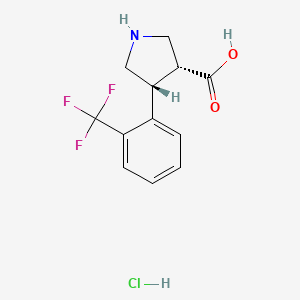


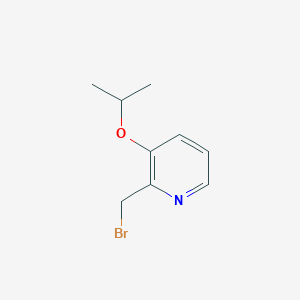

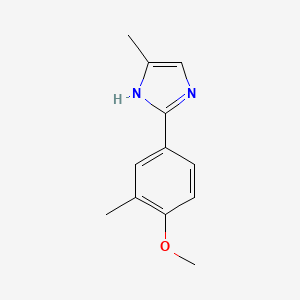
![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13667123.png)
![(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B13667124.png)
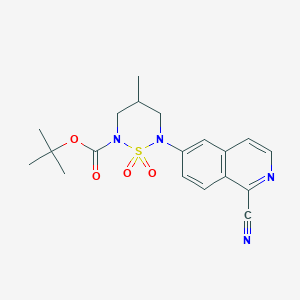

![2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester](/img/structure/B13667133.png)
